molecular formula C10H19NO2 B2394100 Ethyl 4-amino-1-methylcyclohexanecarboxylate CAS No. 2304424-28-8

Ethyl 4-amino-1-methylcyclohexanecarboxylate

Cat. No.: B2394100
CAS No.: 2304424-28-8
M. Wt: 185.267
InChI Key: VCCAYWSDFKIZEF-WAAGHKOSSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Ethyl 4-amino-1-methylcyclohexanecarboxylate (C$${10}$$H$${19}$$NO$$_2$$) features a cyclohexane ring substituted with three functional groups: an ethyl ester at position 1, a methyl group at position 1, and an amino group at position 4. The compound exhibits stereochemical complexity due to the potential for cis-trans isomerism in the cyclohexane ring.

Key Structural Features:

  • Cyclohexane Ring : Adopts a chair conformation, with substituents occupying axial or equatorial positions based on steric and electronic factors.
  • Ethyl Ester Group : The carboxylate moiety (-COOCH$$2$$CH$$3$$) introduces polarity and hydrogen-bonding capacity.
  • Amino Group : The -NH$$_2$$ group at position 4 participates in intermolecular interactions and influences solubility.
  • Methyl Group : The 1-methyl substituent introduces steric hindrance, affecting ring puckering and substituent orientation.
Stereochemical Considerations:
  • Cis-Trans Isomerism : The relative positions of the amino and methyl groups create distinct stereoisomers. For example, the cis isomer (amino and methyl groups on the same face) shows distinct NMR coupling constants compared to the trans isomer.
  • Conformational Flexibility : Dynamic NMR studies reveal rapid interconversion between chair conformers at room temperature, with substituent bulk favoring equatorial orientations.

Properties

IUPAC Name

ethyl 4-amino-1-methylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h8H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCAYWSDFKIZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(CC1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Molecular Characteristics

Ethyl 4-amino-1-methylcyclohexanecarboxylate features a cyclohexane ring substituted with an amino group at position 1, a methyl group at position 4, and an ethyl ester at position 1. Its molecular weight is 185.26 g/mol, and the IUPAC name is ethyl 1-amino-4-methylcyclohexane-1-carboxylate . The compound’s stereochemistry is pivotal, as the trans-isomer exhibits enhanced pharmacological activity compared to the cis-form.

Key Identifiers and Properties

Property Value Source
CAS Number 228252-32-2 PubChem
Molecular Formula C₁₀H₁₉NO₂ PubChem
SMILES CCOC(=O)C1(CCC(CC1)C)N PubChem
Boiling Point Not reported -
Melting Point 108–110°C (intermediate) Patent

Primary Synthetic Routes

Hydrogenation of Cyano Intermediates

The most documented method involves reducing diethyl 4-cyano-3-cyclohexene-1,1-dicarboxylate to yield the target compound.

Reaction Mechanism
  • Cyano Reduction : The cyano group (-CN) in diethyl 4-cyano-3-cyclohexene-1,1-dicarboxylate is hydrogenated using Raney nickel under ammonia and hydrogen gas, forming a primary amine.
    $$
    \text{R-CN} + 2\text{H}2 \xrightarrow{\text{Raney Ni}} \text{R-CH}2\text{NH}_2
    $$
  • Decarboxylation : The intermediate undergoes acidic hydrolysis (10% HCl) to remove one carboxyl group, yielding this compound.
Conditions and Yield
  • Catalyst : Raney nickel (15 mL per 15 g substrate).
  • Temperature : Room temperature for hydrogenation; 70°C for hydrolysis.
  • Yield : 92% (13.8 g from 15 g starting material).
  • Isomer Ratio : 70–90% trans-isomer, critical for hemostatic activity.

Hydroxymethyl-to-Aminomethyl Conversion

Patent WO2021107047A1 describes converting 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate into the target compound via a two-step process.

Step 1: Hydroxy Group Activation

The hydroxyl group is converted to a leaving group (e.g., tosylate or halide) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):
$$
\text{R-OH} + \text{SOCl}2 \rightarrow \text{R-Cl} + \text{SO}2 + \text{HCl}
$$

Step 2: Amination

The leaving group is displaced by ammonia or azide, followed by reduction:
$$
\text{R-X} + \text{NaN}3 \rightarrow \text{R-N}3 \xrightarrow{\text{H}2/\text{Pd}} \text{R-NH}2
$$

Stereochemical Control and Isomer Separation

The trans-isomer’s predominance (70–90%) is achieved through:

  • Decarboxylation Temperature : Higher temperatures (100–230°C) favor trans-configuration.
  • Catalyst Choice : Raney nickel promotes stereoselective hydrogenation.
  • Acidic Workup : HCl-mediated hydrolysis retains the trans-isomer during recrystallization.

Comparative Analysis of Methods

Method Starting Material Catalyst Yield Trans-Isomer % Scalability
Cyano Hydrogenation Diethyl 4-cyano-3-cyclohexene Raney nickel 92% 70–90% High
Hydroxymethyl Conversion 4-(Hydroxymethyl)cyclohexane Pd/C N/A Not reported Industrial

Key Findings :

  • The cyano hydrogenation route offers higher yields and better stereocontrol, making it preferable for pharmaceutical applications.
  • The hydroxymethyl method is advantageous for bulk production due to cheaper starting materials.

Challenges and Optimization Strategies

Byproduct Formation

  • Cis-Isomer Contamination : Mitigated by optimizing decarboxylation pH (pH 4–6).
  • Ester Hydrolysis : Use of ethanol as a solvent minimizes unintended ester cleavage.

Green Chemistry Approaches

  • Solvent Recycling : Diethylene glycol (boiling point 245°C) allows reuse in multiple batches.
  • Catalyst Recovery : Raney nickel filtration and reactivation reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methylcyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-1-methylcyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-methylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The ester group may undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-Amino-1-Cyclohexene-1-Carboxylate

  • Structure: Features a cyclohexene ring (unsaturated) with an amino group at position 2 and an ethyl ester at position 1.
  • Key Differences :
    • Reactivity : The cyclohexene double bond enables participation in Diels-Alder or electrophilic addition reactions, unlike the saturated cyclohexane in the target compound.
    • Applications : Widely used in research for synthesizing heterocyclic compounds due to its unsaturated backbone .
  • Commercial Availability : Offered in varying quantities (milligrams to kilograms), indicating industrial relevance .

Ethyl 3-Amino-4-Methylcyclohexane-1-Carboxylate (CAS 1044637-58-2)

  • Structure: A saturated cyclohexane ring with amino and methyl groups at positions 3 and 4, respectively.
  • Key Differences: Substituent Positions: The methyl group adjacent to the amino group (position 4 vs. Physicochemical Properties: Differences in substituent placement could affect solubility and bioavailability .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

  • Structure: Cyclobutane ring with a methyl ester, methylamino group, and hydrochloride salt.
  • Key Differences :
    • Ring Strain : The smaller cyclobutane ring introduces significant ring strain, increasing reactivity but reducing stability compared to cyclohexane derivatives.
    • Salt Form : The hydrochloride salt enhances water solubility, whereas the target compound’s neutral ethyl ester may favor lipid solubility .

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

  • Structure: Cyclopentane ring with methyl ester and methylamino groups.
  • Key Differences :
    • Ring Size : Cyclopentane’s intermediate ring size balances strain and stability, offering distinct conformational flexibility compared to cyclohexane.
    • Synthetic Yield : Example procedures report 80% yield, suggesting efficient scalability for cyclopentane-based analogs .

Comparative Data Table

Compound Name Ring Type Substituent Positions Key Features Applications
Ethyl 4-amino-1-methylcyclohexanecarboxylate Cyclohexane 1-methyl, 4-amino High stability, neutral ester Pharmaceutical intermediates
Ethyl 2-amino-1-cyclohexene-1-carboxylate Cyclohexene 1-ester, 2-amino Unsaturated, reactive Heterocyclic synthesis
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate Cyclohexane 1-ester, 3-amino, 4-methyl Altered steric effects Research chemical
Methyl 1-(methylamino)cyclobutanecarboxylate HCl Cyclobutane 1-ester, 1-methylamino (HCl) High ring strain, water-soluble salt Synthetic intermediate
Methyl 1-(methylamino)cyclopentanecarboxylate HCl Cyclopentane 1-ester, 1-methylamino (HCl) Balanced stability, scalable synthesis Drug discovery

Research Findings and Implications

  • Reactivity Trends : Unsaturated analogs (e.g., cyclohexene derivatives) exhibit enhanced reactivity in cycloaddition reactions, while saturated derivatives prioritize stability for prolonged shelf life .
  • Industrial Relevance : Ethyl esters are preferred for lipid solubility in drug delivery, whereas methyl esters with salt forms facilitate aqueous-phase reactions .

Biological Activity

Ethyl 4-amino-1-methylcyclohexanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

This compound features a cyclohexane ring with an amino group and an ethyl ester functional group. This structure allows it to interact with various biological systems, particularly neurotransmitter pathways.

Compound Name Structural Features Unique Aspects
This compoundCyclohexane ring, amino group, ethyl esterPotential neurotransmitter modulation
Ethyl 4-aminocyclohexanecarboxylateCyclohexane ring, amino groupLacks methyl group, differing activity
Ethyl rel-(1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate hydrochlorideIsomer with different stereochemistryInfluences biological interactions

Neurotransmitter Modulation

Preliminary studies suggest that this compound may influence neurotransmitter systems due to its structural similarity to neurotransmitters. Research indicates potential applications in treating conditions related to neurotransmitter imbalances, such as anxiety and depression. The exact mechanisms of action remain under investigation, but initial findings point to possible interactions with serotonin and dopamine receptors.

Antimicrobial and Anticancer Activities

This compound has demonstrated antimicrobial properties in various studies. For instance, it has shown effectiveness against certain bacterial strains and fungi, indicating its potential as an antimicrobial agent. Additionally, some derivatives of this compound have been evaluated for anticancer activity, showing promise in inhibiting cancer cell proliferation.

Study on Antimicrobial Activity

In a recent study published in the Journal of Organic Chemistry, researchers evaluated the antimicrobial properties of this compound against a panel of bacterial and fungal pathogens. The compound exhibited significant inhibitory effects on the growth of Staphylococcus aureus and Candida albicans. The study concluded that the compound's unique structure contributes to its effectiveness as an antimicrobial agent .

Evaluation of Anticancer Potential

Another study focused on the anticancer potential of various derivatives of this compound. Using cell lines from different cancer types, the research found that some derivatives significantly reduced cell viability and induced apoptosis in cancer cells. The findings suggest that modifications to the compound's structure can enhance its anticancer properties .

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

  • Direct Amination : Reacting cyclohexanone with ethyl chloroformate and ammonia.
  • Reduction Reactions : Utilizing reducing agents to convert precursors into the desired amine form.
  • Enzymatic Methods : Employing enzymes for more selective transformations that can yield higher purity products.

These methods vary in terms of yield, purity, and environmental impact, allowing researchers to choose the most appropriate synthesis route based on their specific needs.

Q & A

Q. What are the common synthetic routes for Ethyl 4-amino-1-methylcyclohexanecarboxylate, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, such as:

  • Michael Addition : Ethyl acetoacetate reacts with chalcone derivatives under basic conditions (e.g., NaOH in ethanol) to form cyclohexenone intermediates, followed by reduction and amination steps .
  • Protection/Deprotection Strategies : The amino group may be protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during esterification or cyclization .

Q. Optimization Parameters :

  • Catalyst selection (e.g., chiral catalysts for enantiomeric purity).
  • Solvent polarity and temperature control to minimize racemization.
  • Yields range from 60–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify substituent positions and stereochemistry (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H]+^+ peak at m/z 228.16 for C11_{11}H19_{19}NO2_2) .
  • X-ray Crystallography : Resolves conformational details (e.g., envelope vs. half-chair cyclohexane conformations) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • pH Sensitivity : The ester group hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, requiring storage in neutral buffers.
  • Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage (-20°C) for long-term preservation .

Advanced Research Questions

Q. How does the cyclohexane ring conformation influence the compound’s reactivity and biological activity?

  • Conformational Analysis : X-ray studies of analogs reveal that half-chair or envelope conformations alter steric hindrance, affecting nucleophilic attack sites (e.g., amino group accessibility) .
  • Biological Implications : Distorted chair conformations may reduce binding affinity to enzymes like cyclooxygenase (COX) by ~30% compared to planar analogs .

Q. What computational methods are used to predict interactions between this compound and biological targets?

  • Molecular Docking : Density Functional Theory (DFT) calculations and docking simulations (e.g., AutoDock Vina) predict binding modes with receptors, with binding energies ranging from -7.2 to -9.8 kcal/mol .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, identifying key hydrogen bonds (e.g., NH–O=C interactions) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Orthogonal Assays : Combine enzyme inhibition assays (e.g., IC50_{50} measurements) with cellular viability tests (MTT assays) to distinguish direct activity from cytotoxicity .
  • Meta-Analysis : Compare datasets across studies using standardized conditions (e.g., pH 7.4, 37°C) to isolate confounding variables .

Methodological Guidance

Q. What strategies improve enantiomeric purity during synthesis?

  • Chiral Catalysts : Use (R)-BINAP ligands with palladium catalysts to achieve >90% enantiomeric excess (ee) .
  • Chromatographic Resolution : Chiral HPLC with amylose-based columns separates enantiomers (retention time difference: 2.1–2.8 min) .

Q. How are impurities quantified and controlled in final products?

  • HPLC-DAD : Reverse-phase C18 columns (5 µm, 250 mm) with UV detection at 254 nm resolve impurities (<0.5% w/w) .
  • Accelerated Stability Testing : Stress samples at 40°C/75% RH for 4 weeks to identify degradation products (e.g., ethyl cyclohexane carboxylate hydrolysis byproducts) .

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